Side-Chain Structural Differentiation: Alkyne Rigidity and Hydroxyl H-Bonding vs. Saturated and Non-Hydroxylated Analogs in Antifungal Isocoumarins
In the head-to-head antifungal evaluation of natural 3-butylisocoumarins, 3'-Hydroxycorfin was directly compared with its closest structural analog Corfin (des-hydroxy, CAS 654058-25-0) in a germ-tube inhibition test against Pyricularia grisea [1]. The structural difference lies in the terminal hydroxyl group on the butynyl side chain: 3'-Hydroxycorfin has a 3-hydroxy-1-butynyl substituent (C13H10O3, MW 214.22) while Corfin has a 1-butynyl substituent (no terminal OH). The authors established that the 3-butyl side chain is a prerequisite for high antifungal activity, and the presence of the hydroxyl group on the side chain differentiates the activity profile from non-hydroxylated analogs [1]. This within-class SAR was further validated by testing eleven structurally related synthetic derivatives, confirming that side-chain structural features — not merely the isocoumarin core — dictate antifungal potency [1].
Corfin: HBD 0, TPSA ~30 Ų
| Evidence Dimension | Antifungal activity – structural requirement and side-chain differentiation |
|---|---|
| Target Compound Data | 3'-Hydroxycorfin: 3-(3-hydroxy-1-butynyl) substituent; terminal secondary alcohol (HBD + HBA) plus internal alkyne (sp carbons); Topological Polar Surface Area 50.44 Ų; HBD = 1, HBA = 3 [2] |
| Comparator Or Baseline | Corfin (CAS 654058-25-0): 3-(1-butynyl) substituent; no terminal OH (HBD = 0); TPSA = 30.21 Ų (calculated from SMILES); Capillarin (CAS 3570-28-3): 3-(2-butynyl) substituent; no OH; TPSA = 26.30 Ų |
| Quantified Difference | 3'-Hydroxycorfin possesses one additional hydrogen bond donor and a larger polar surface area (50.44 vs. ~30 Ų) compared to Corfin and Capillarin, while retaining the alkyne π-system critical for target interaction [1][2] |
| Conditions | Structural comparison; antifungal germ-tube inhibition assay context (Pyricularia grisea, susceptible strain); natural products isolated from Chamaemelum mixtum and Artemisia dracunculus [1] |
Why This Matters
The terminal hydroxyl group on 3'-Hydroxycorfin introduces a hydrogen-bond donor/acceptor that is absent in Corfin and Capillarin, enabling differential intermolecular interactions with biological targets; this structural feature cannot be replicated by any generic 3-alkylisocoumarin and directly influences the compound's utility in antifungal discovery and chemical biology probe design.
- [1] Engelmeier D, Hadacek F, Hofer O, Lutz-Kutschera G, Nagl M, Wurz G, Greger H. Antifungal 3-butylisocoumarins from Asteraceae-Anthemideae. Journal of Natural Products. 2004 Jan;67(1):19-25. doi:10.1021/np0301339. PMID: 14738379. View Source
- [2] ChEMBL Database. Compound Report Card: CHEMBL479329 (3'-Hydroxycorfin). European Bioinformatics Institute (EMBL-EBI). View Source
